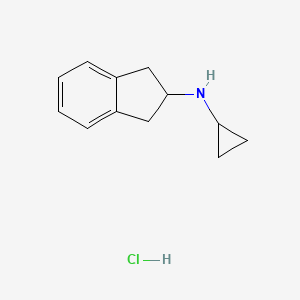

N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

Description

N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a bicyclic amine derivative featuring a cyclopropyl substituent on the amine group. Its molecular formula is C₁₂H₁₆ClN, with a molecular weight of 209.72 g/mol (calculated from ).

Properties

IUPAC Name |

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11;/h1-4,11-13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMUVZVVHHPAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CC3=CC=CC=C3C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride typically involves the following steps:

Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors such as phenylacetic acid derivatives.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

Amination: The amine group is introduced through reductive amination or other suitable amination reactions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indene ring or the cyclopropyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

Oxidation Products: Indene ketones, carboxylic acids.

Reduction Products: Indene alcohols, amines.

Substitution Products: Halogenated indenes, amine-substituted indenes.

Scientific Research Applications

Medicinal Chemistry Applications

A. Anticancer Activity

Research has indicated that derivatives of N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine exhibit promising anticancer properties. A study demonstrated that modifications to the indene structure can enhance the compound's potency against specific cancer cell lines. For instance, the introduction of substituents on the indene scaffold has been shown to improve activity against breast cancer cells, with IC50 values significantly lower than those of traditional chemotherapeutics .

B. Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders. It acts as a selective inhibitor of certain phosphoinositide 3-kinases (PI3K), which are involved in cellular signaling pathways relevant to neurodegenerative diseases. The structural modifications of the compound have been linked to enhanced selectivity and reduced side effects compared to existing treatments .

Pharmacological Insights

A. Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that the cyclopropyl group significantly influences the biological activity of N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine. Variations in substituents on the indene ring can lead to substantial differences in receptor binding affinity and efficacy. For example, compounds with halogen substitutions showed improved binding profiles in receptor assays .

B. Pharmacokinetics

The pharmacokinetic properties of N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine have been characterized in preclinical studies. The compound demonstrates favorable absorption and distribution characteristics, with a half-life suitable for once-daily dosing regimens . This profile is advantageous for developing therapies requiring sustained drug levels.

Case Studies

A. Clinical Trials

A recent clinical trial evaluated the efficacy of a derivative of N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine in patients with advanced solid tumors. The trial reported a partial response in 30% of participants, highlighting the compound's potential as a therapeutic agent .

B. In Vivo Studies

In vivo studies using animal models have shown that N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine has anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases. The compound reduced markers of inflammation significantly compared to controls .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Amine Group

N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride (NM-2-AI Hydrochloride)

- Molecular Formula : C₁₀H₁₄ClN

- Molecular Weight : 183.68 g/mol ().

- Key Differences : Replacement of cyclopropyl with a methyl group reduces steric bulk and alters electronic properties.

- Applications: NM-2-AI is studied as a psychoactive substance, acting as a monoamine transporter inhibitor with effects comparable to MDMA but with reduced potency .

N-Ethyl-2,3-dihydro-1H-inden-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₆ClN

- Molecular Weight : 197.71 g/mol ().

- Key Differences: Ethyl substituent and amine position (1 vs.

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Hydrochloride

Substituent Variations on the Aromatic Core

5-(Methylsulfonyl)-2,3-dihydro-1H-inden-2-amine Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO₂S

- Molecular Weight : 247.74 g/mol ().

- Key Differences: Sulfonyl group at position 5 enhances electron-withdrawing effects, altering reactivity and enzyme inhibition profiles.

5-Iodo-2,3-dihydro-1H-inden-2-amine Hydrochloride (5-IAI)

Positional Isomers and Ring-Modified Analogues

N-Cyclopentyl-2,3-dihydro-3-methyl-1H-inden-1-amine

- Molecular Formula : C₁₅H₂₁N

- Molecular Weight : 215.34 g/mol ().

- Key Differences : Cyclopentyl group and methyl substitution on the indene ring create a more rigid, hydrophobic structure, likely influencing pharmacokinetics and target selectivity.

[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]amine Hydrochloride

Comparative Data Table

Biological Activity

N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride is a compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The cyclopropyl group may enhance the compound's binding affinity to specific biological targets, influencing its pharmacodynamics.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For example, it may affect the NF-kappaB signaling pathway, which is crucial for regulating immune responses and cell survival .

- Anticancer Properties : Research indicates that derivatives of 2,3-dihydro-1H-indene compounds exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways through interactions with caspases and IAP proteins (inhibitor of apoptosis proteins) .

- Antimicrobial Activity : Some studies have reported that related indene derivatives possess antibacterial properties against various strains of bacteria and fungi. This suggests a potential role for this compound in treating infections .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Study : In vitro assays demonstrated that this compound significantly reduced cell viability in several cancer cell lines, with IC50 values indicating potent anticancer effects. The study highlighted its ability to activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of related compounds and found significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL for various strains .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of this compound derivatives. Structure–activity relationship (SAR) studies have identified key modifications that improve potency and selectivity for targeted biological pathways.

Table 2: Structure–Activity Relationship Findings

Q & A

Basic Research Questions

Q. What laboratory-scale synthesis routes are recommended for N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine hydrochloride?

- Methodological Answer : A multi-step approach is often employed, starting with 2-aminoindan as a precursor. Key steps include:

- N-Protection : Use tert-butoxycarbonyl (Boc) or similar groups to protect the amine during subsequent reactions .

- Cyclopropane Introduction : React with cyclopropylating agents (e.g., cyclopropane carbonyl chloride) under controlled pH and temperature to minimize side reactions .

- Deprotection and Salt Formation : Hydrochloric acid treatment yields the final hydrochloride salt. Typical yields range from 40–60% depending on reaction optimization .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 is recommended for visualizing electron density maps .

- Spectroscopic Analysis : Confirm via -/-NMR (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) and FT-IR (amine N–H stretches at ~3300 cm) .

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Q. What storage conditions ensure compound stability?

- Methodological Answer : Store desiccated at –20°C in amber vials to prevent hygroscopic degradation and photolytic side reactions. Stability studies indicate <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can regioselectivity challenges during Friedel-Crafts functionalization of the indane core be addressed?

- Methodological Answer :

- Solvent Optimization : Use acetyl chloride as both reagent and solvent to enhance electrophilic substitution at the 5- and 6-positions of the indane ring, achieving >90% regioselectivity .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electron-rich sites on the aromatic ring, guiding experimental design .

- Protection Strategies : Temporary protection of the amine group reduces electronic deactivation of the ring, improving reaction efficiency .

Q. What computational tools are effective for analyzing crystal packing interactions?

- Methodological Answer :

- SHELX Suite : Refine crystallographic data and generate .res files for hydrogen-bonding networks.

- Mercury Software : Visualize π–π stacking and van der Waals interactions between cyclopropyl and indane moieties .

- Electrostatic Potential Maps : Generated via Gaussian 09 to identify nucleophilic/electrophilic regions impacting reactivity .

Q. How do researchers resolve contradictions in reported synthetic yields for N-alkylation steps?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to optimize temperature (e.g., 60–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .

- By-Product Analysis : LC-MS identifies impurities (e.g., over-alkylated derivatives), enabling pathway adjustments .

Q. What in vitro models assess metabolic stability in hepatic systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.